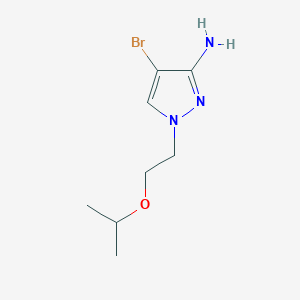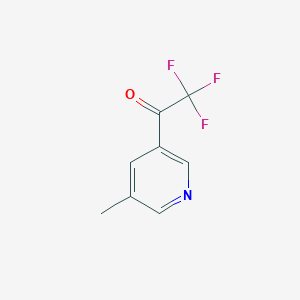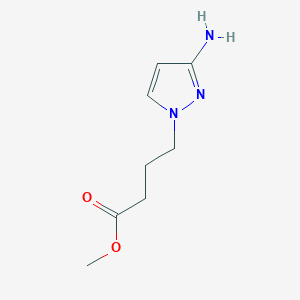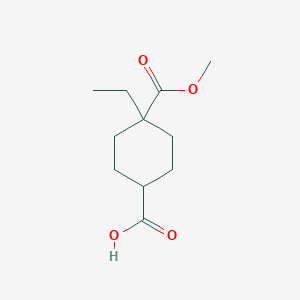
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid is a chiral compound with significant interest in various scientific fields. The compound’s structure includes a cyclohexane ring substituted with an ethyl group and a methoxycarbonyl group, making it a versatile molecule for synthetic and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the ethyl and methoxycarbonyl groups.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures, using catalysts to facilitate the formation of the desired stereoisomers.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control over reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to alcohols or other derivatives.
Substitution: The ethyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes such as inflammation or pain signaling.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid can be compared with other cyclohexane derivatives, such as:
Cyclohexane-1-carboxylic acid: Lacks the ethyl and methoxycarbonyl groups, resulting in different chemical properties.
4-ethylcyclohexane-1-carboxylic acid: Similar but without the methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness: The presence of both ethyl and methoxycarbonyl groups in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other related compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-ethyl-4-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-3-11(10(14)15-2)6-4-8(5-7-11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
NSFKICNPPHBKBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(CC1)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)
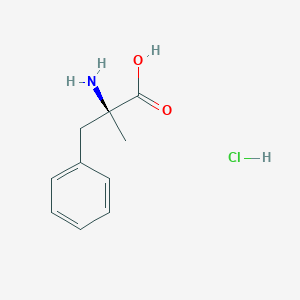
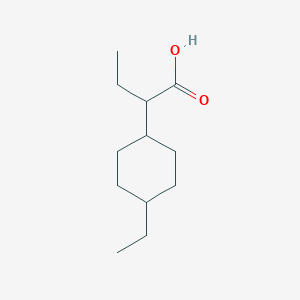
![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)

![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
